(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline
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Overview
Description
(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a chemical compound that belongs to the class of chromene derivatives
Preparation Methods
The synthesis of (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the condensation of 4-ethoxyaniline with 3-tosyl-2H-chromen-2-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like ethanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Scientific Research Applications
(Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound may also interact with enzymes or receptors involved in microbial growth, leading to its antimicrobial effects.
Comparison with Similar Compounds
Similar compounds to (Z)-4-ethoxy-N-(3-tosyl-2H-chromen-2-ylidene)aniline include:
(Z)-4-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline: This compound has similar structural features but with a chloro substituent instead of an ethoxy group.
(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline: Another similar compound with a chloro substituent at a different position.
(Z)-2,4-dimethyl-N-(3-tosyl-2H-chromen-2-ylidene)aniline: This compound has methyl groups instead of an ethoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4S/c1-3-28-20-12-10-19(11-13-20)25-24-23(16-18-6-4-5-7-22(18)29-24)30(26,27)21-14-8-17(2)9-15-21/h4-16H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNIKZMOKYPJKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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